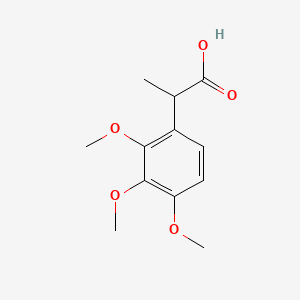

2-(2,3,4-Trimethoxyphenyl)propionic acid

Description

Structure

3D Structure

Properties

CAS No. |

71989-99-6 |

|---|---|

Molecular Formula |

C12H16O5 |

Molecular Weight |

240.25 g/mol |

IUPAC Name |

2-(2,3,4-trimethoxyphenyl)propanoic acid |

InChI |

InChI=1S/C12H16O5/c1-7(12(13)14)8-5-6-9(15-2)11(17-4)10(8)16-3/h5-7H,1-4H3,(H,13,14) |

InChI Key |

YAURVMGBGYEPTE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=C(C(=C(C=C1)OC)OC)OC)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Advanced Chemical Transformations of 2 2,3,4 Trimethoxyphenyl Propionic Acid

Strategies for de novo Synthesis of 2-(2,3,4-Trimethoxyphenyl)propionic Acid

The creation of this compound from basic chemical building blocks can be accomplished through several synthetic pathways. These routes often commence with a suitably substituted benzene (B151609) ring, which is then elaborated to introduce the propionic acid side chain.

Multistep Synthetic Routes and Reaction Cascades

A common and logical starting point for the synthesis of this compound is 2,3,4-trimethoxybenzaldehyde (B140358). This aldehyde can be prepared from commercially available precursors such as pyrogallol (B1678534) or gallic acid through methylation reactions. patsnap.comresearchgate.netgoogle.com Once 2,3,4-trimethoxybenzaldehyde is obtained, a variety of well-established organic reactions can be employed to construct the desired propionic acid side chain.

One plausible multistep route involves a Horner-Wadsworth-Emmons reaction . In this approach, 2,3,4-trimethoxybenzaldehyde is reacted with a phosphonate (B1237965) ylide, such as triethyl phosphonoacetate, in the presence of a base to yield an α,β-unsaturated ester. Subsequent catalytic hydrogenation of the double bond and hydrolysis of the ester group affords the target this compound.

Another viable pathway is through a Darzens condensation . The reaction of 2,3,4-trimethoxybenzaldehyde with an α-haloester, like ethyl chloroacetate, in the presence of a base would form an α,β-epoxy ester (a glycidic ester). This intermediate can then be hydrolyzed and decarboxylated to yield an aldehyde with one additional carbon. Further oxidation of this aldehyde would produce the desired carboxylic acid.

A third approach could utilize a Grignard reaction . Starting from 2,3,4-trimethoxybromobenzene, which can be synthesized from 1,2,3-trimethoxybenzene, the corresponding Grignard reagent can be formed. researchgate.netmiracosta.edu This organometallic species can then be reacted with a suitable electrophile, such as propylene (B89431) oxide, followed by oxidation of the resulting secondary alcohol to furnish the propionic acid. Alternatively, the Grignard reagent could be coupled with a protected α-halopropionate.

A summary of a potential synthetic route starting from 2,3,4-trimethoxybenzaldehyde is presented below:

| Step | Reaction Type | Reactants | Key Reagents | Product |

| 1 | Horner-Wadsworth-Emmons | 2,3,4-Trimethoxybenzaldehyde, Triethyl phosphonoacetate | Sodium hydride (NaH) or other suitable base | Ethyl 3-(2,3,4-trimethoxyphenyl)acrylate |

| 2 | Catalytic Hydrogenation | Ethyl 3-(2,3,4-trimethoxyphenyl)acrylate | H₂, Palladium on carbon (Pd/C) | Ethyl 2-(2,3,4-trimethoxyphenyl)propionate |

| 3 | Ester Hydrolysis | Ethyl 2-(2,3,4-trimethoxyphenyl)propionate | Aqueous base (e.g., NaOH), followed by acid workup | This compound |

Stereoselective Synthesis Approaches for Chiral Forms

The 2-arylpropionic acids, a class to which this compound belongs, possess a stereocenter at the α-carbon. nih.gov The synthesis of enantiomerically pure forms of this compound is of significant interest. This can be achieved through stereoselective synthesis, often employing chiral auxiliaries. researchgate.netresearchgate.net

A well-established method involves the use of Evans chiral auxiliaries , which are oxazolidinones. The carboxylic acid is first converted to its corresponding acyl chloride and then reacted with a chiral oxazolidinone to form an N-acyloxazolidinone. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), generates a chiral enolate. Subsequent alkylation of this enolate with an electrophile, in this case, a methyl halide, proceeds with high diastereoselectivity due to the steric influence of the chiral auxiliary. Finally, removal of the auxiliary by hydrolysis yields the desired enantiomerically enriched this compound.

Another approach utilizes chiral lactamides as auxiliaries. researchgate.net The racemic propionic acid can be esterified with a chiral lactamide, and the resulting diastereomeric esters can be separated by chromatography or crystallization. Subsequent hydrolysis of the separated diastereomers would provide the individual enantiomers of the target acid.

Derivatization and Functionalization of this compound

The carboxylic acid functionality and the electron-rich aromatic ring of this compound serve as handles for a wide array of chemical modifications, allowing for the synthesis of a diverse library of related compounds.

Esterification and Amidation Reactions

The carboxylic acid group is readily converted into esters and amides, which are important derivatives in their own right and can also serve as intermediates for further transformations. organic-chemistry.org

Esterification can be achieved through several standard methods. The most common is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, the carboxylic acid can be activated prior to reaction with an alcohol. This can be done by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol in the presence of a base. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) can also facilitate the direct formation of esters from the carboxylic acid and an alcohol.

Amidation follows similar principles. The reaction of the corresponding acyl chloride with an amine is a highly effective method for forming amides. researchgate.net Direct coupling of the carboxylic acid with an amine can be achieved using various peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

A general scheme for these derivatizations is shown below:

| Derivative | Reaction Type | Key Reagents |

| Ester | Fischer Esterification | Alcohol (R'-OH), H₂SO₄ |

| Ester | Acyl Chloride Route | SOCl₂, then R'-OH and a base |

| Amide | Acyl Chloride Route | SOCl₂, then Amine (R'R''NH) |

| Amide | Peptide Coupling | Amine (R'R''NH), HATU, DIPEA |

Introduction of Diverse Chemical Moieties

The trimethoxyphenyl ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the three methoxy (B1213986) groups. Reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation can be envisioned. The regioselectivity of these substitutions would be directed by the combined activating and directing effects of the three methoxy groups. The position para to the 2-methoxy group and ortho to the 3- and 4-methoxy groups (the 5-position) would be the most likely site of substitution.

Another avenue for functionalization is the demethylation of one or more of the methoxy groups to reveal hydroxyl functionalities. Reagents such as boron tribromide (BBr₃) are commonly used for this purpose. Selective demethylation can sometimes be achieved by carefully controlling the stoichiometry of the reagent and the reaction conditions. The resulting phenolic compounds open up further possibilities for derivatization, such as etherification or esterification at the hydroxyl positions.

Synthesis of Polymeric or Conjugate Forms

The synthesis of polymeric or conjugate forms of this compound is an area with limited specific literature. However, based on the functional groups present in the molecule—a carboxylic acid and an aromatic ring—several established methods for polymerization and conjugation can be proposed.

Furthermore, the carboxylic acid group is a prime target for conjugation to other molecules, such as biomolecules or drug carriers. One example found in chemical databases is the formation of an ester-linked conjugate, specifically 3-(3,4,5-trimethoxyphenyl)propanoic acid [2-(3,5-dimethoxyanilino)-2-oxoethyl] ester. ebi.ac.uk This suggests the feasibility of creating various conjugates. Standard coupling methods, such as those involving carbodiimides (e.g., DCC) or other activating agents, could be used to link the carboxylic acid of this compound to hydroxyl or amino groups on other molecules.

Investigation of Reaction Mechanisms and Kinetics

A thorough understanding of reaction mechanisms and kinetics is crucial for optimizing synthetic routes and scaling up production.

A plausible synthetic route to this compound starts from 2,3,4-Trimethoxybenzaldehyde. chemicalbook.comchemicalbook.com This transformation can be envisioned to proceed through a multi-step sequence. A proposed mechanism for one such pathway is as follows:

Wittig or Horner-Wadsworth-Emmons Reaction: The aldehyde could react with a phosphorus ylide (e.g., from (triphenyl)phosphonium bromide) or a phosphonate carbanion to form an alkene, specifically 1-(2,3,4-trimethoxyphenyl)ethene.

Hydrocarboxylation: The resulting alkene could then undergo hydrocarboxylation to introduce the propionic acid moiety. This can be achieved using a palladium catalyst in the presence of carbon monoxide and a hydrogen source. mdpi.comgoogle.com

An alternative approach involves the Friedel-Crafts reaction. researchgate.netijpcbs.com While a specific mechanism for this compound via this route is not detailed in the available literature, a general mechanism for Friedel-Crafts alkylation can be outlined:

Formation of the Electrophile: A Lewis acid catalyst (e.g., AlCl₃) would react with an alkylating agent (e.g., a 2-halopropionate) to generate a carbocation or a polarized complex.

Electrophilic Aromatic Substitution: The electron-rich trimethoxybenzene ring would then attack the electrophile, forming a sigma complex (arenium ion).

Deprotonation: A weak base would then deprotonate the sigma complex to restore aromaticity and yield the 2-(2,3,4-trimethoxyphenyl)propionate ester, which can then be hydrolyzed to the final acid.

It is important to note that rearrangements are a common consideration in Friedel-Crafts alkylations. chemistrysteps.com

Specific kinetic data for the synthesis of this compound is not extensively reported in the public domain. However, kinetic studies of related reactions provide a framework for what such investigations would entail. For instance, the kinetics of Friedel-Crafts acylation of other aromatic ethers have been studied, revealing insights into catalyst deactivation and reaction rates. researchgate.net Such studies typically involve monitoring the concentration of reactants and products over time under varying conditions (temperature, catalyst loading, reactant concentrations) to determine the rate law and activation energy of the reaction.

Similarly, the kinetics of esterification reactions, which could be relevant for the synthesis of derivatives or in workup steps, are well-documented for various carboxylic acids and alcohols. These studies often reveal the order of the reaction with respect to each reactant and the catalyst. nih.gov

Table 1: Examples of Kinetic Studies on Related Reactions

| Reaction Type | Reactants | Catalyst | Key Findings |

| Friedel-Crafts Acylation | 1,4-dimethoxybenzene and acetic anhydride | Solid acid catalysts (e.g., Indion-125) | The reaction is intrinsically kinetically controlled, and a model incorporating catalyst deactivation was developed. researchgate.net |

| Esterification | n-propionic acid and 2-propanol | Sulfuric acid | The reaction was found to be second order. nih.gov |

This interactive table provides examples of kinetic studies on reactions analogous to potential synthetic steps for this compound.

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ijsrch.com These principles can be applied to the synthesis of this compound in several ways.

One key area is the use of greener solvents. Traditional organic solvents often have significant environmental and health impacts. Research has focused on identifying more benign alternatives. rsc.org For instance, γ-valerolactone (GVL), Cyrene, and dimethyl sulfoxide (B87167) (DMSO) have been identified as potential green replacements for conventional dipolar aprotic solvents in various syntheses. rsc.org Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, are also emerging as environmentally friendly and often recyclable catalysts and solvents. mdpi.com The use of water as a solvent, where feasible, is another highly desirable green approach. chemrxiv.org

Catalysis is a cornerstone of green chemistry. The use of catalytic amounts of reagents is preferred over stoichiometric amounts to improve atom economy and reduce waste. chemrxiv.orgnih.gov For reactions like the Friedel-Crafts synthesis, developing reusable solid acid catalysts can mitigate the pollution associated with traditional Lewis acids like aluminum chloride. researchgate.net Palladium-catalyzed cross-coupling and carbonylation reactions are powerful tools for the synthesis of 2-arylpropionic acids and can often be performed with high efficiency and selectivity under relatively mild conditions. mdpi.comgoogle.com

Biocatalysis, using enzymes or whole-cell systems, offers another green avenue for the synthesis of chiral compounds like 2-arylpropionic acids. nih.gov For example, esterases have been engineered to perform kinetic resolutions of racemic esters to produce enantiomerically pure (S)-2-arylpropionic acids. nih.gov

Table 2: Potential Green Chemistry Strategies for the Synthesis of this compound

| Green Chemistry Principle | Potential Application | Example from Related Syntheses |

| Use of Greener Solvents | Replacing traditional organic solvents with alternatives like water, GVL, or DESs. | Use of deep eutectic solvents as catalysts and solvents for various organic transformations. mdpi.com |

| Catalysis | Employing reusable solid acid catalysts for Friedel-Crafts reactions or efficient palladium catalysts for cross-coupling/carbonylation. | Palladium-catalyzed synthesis of 2-aryl propionic acids via Heck coupling and hydroxycarbonylation. mdpi.com |

| Atom Economy | Designing synthetic routes that maximize the incorporation of starting materials into the final product, such as through catalytic hydrocarboxylation. | Catalytic asymmetric hydrovinylation of vinyl arenes as a route to 2-arylpropionic acids. nih.gov |

| Use of Renewable Feedstocks | While not directly applicable to the core structure, derivatization with renewable resources could be explored. | Not directly available for this compound. |

| Biocatalysis | Enantioselective synthesis of chiral derivatives using engineered enzymes. | Protein engineering of esterases for the production of (S)-2-arylpropionic acids. nih.gov |

This interactive table summarizes potential green chemistry approaches that could be applied to the synthesis of this compound, drawing on examples from related chemical processes.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 2,3,4 Trimethoxyphenyl Propionic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov While one-dimensional (1D) NMR (¹H and ¹³C) offers initial insights, two-dimensional (2D) NMR experiments are crucial for the complete and unambiguous assignment of all proton and carbon signals, especially in complex structures with overlapping resonances. nih.gov

Advanced 2D-NMR Techniques for Full Structural Assignment (e.g., COSY, HMQC, HMBC)

A suite of 2D-NMR experiments is employed to piece together the molecular puzzle of 2-(2,3,4-Trimethoxyphenyl)propionic acid.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). It is invaluable for tracing the connectivity within the propionic acid side chain (the H-2 to H-3 coupling) and for establishing the relationship between the two adjacent aromatic protons (H-5 and H-6). nih.gov

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate protons directly to the carbons they are attached to (¹J C-H coupling). mdpi.com This allows for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J C-H and ³J C-H). mdpi.com It is the key to connecting the different fragments of the molecule. For instance, HMBC can link the protons of the methoxy (B1213986) groups to their respective aromatic carbons, and the protons of the propionic acid chain to the aromatic ring, confirming the substitution pattern.

Based on known chemical shift trends for substituted phenylpropionic acids and trimethoxybenzene derivatives, the following table presents the predicted ¹H and ¹³C NMR assignments for this compound.

Predicted NMR Data for this compound

| Position | Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|---|

| 1 | C | - | ~122.0 | - |

| 2 | C-OCH₃ | - | ~152.5 | - |

| 3 | C-OCH₃ | - | ~142.0 | - |

| 4 | C-OCH₃ | - | ~154.0 | - |

| 5 | CH | ~6.85 (d, J≈8.5 Hz) | ~108.0 | C-1, C-3, C-4, C-6 |

| 6 | CH | ~6.95 (d, J≈8.5 Hz) | ~125.0 | C-1, C-2, C-4, C-5 |

| Propionyl-α (C-2') | CH | ~3.70 (q, J≈7.2 Hz) | ~40.0 | C-1, C-6, C-β, COOH |

| Propionyl-β (C-3') | CH₃ | ~1.50 (d, J≈7.2 Hz) | ~18.0 | C-α, COOH |

| Carboxyl | COOH | ~11-12 (br s) | ~178.0 | - |

| 2-OCH₃ | CH₃ | ~3.85 (s) | ~61.0 | C-2 |

| 3-OCH₃ | CH₃ | ~3.88 (s) | ~56.0 | C-3 |

| 4-OCH₃ | CH₃ | ~3.90 (s) | ~56.2 | C-4 |

Conformational Analysis via NMR Spectroscopy

NMR spectroscopy can provide critical insights into the preferred three-dimensional structure or conformation of a molecule in solution. nih.govnih.gov For this compound, the key areas of conformational flexibility are the rotation around the C1-Cα and Cα-COOH single bonds.

The spatial arrangement of the methoxy groups significantly influences the molecule's conformation. The methoxy group at the C2 position (ortho to the propionic acid side chain) is expected to cause steric hindrance, which may restrict the free rotation around the C1-Cα bond. This can lead to one or more preferred, low-energy conformations. researchgate.net

Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to detect through-space interactions between protons that are close to each other (typically <5 Å), regardless of whether they are connected through bonds. mdpi.com For example, a NOESY experiment could reveal correlations between the α-proton of the propionic chain and the aromatic H-6 proton, or with the protons of the 2-methoxy group, providing direct evidence of the molecule's folded or extended state in solution. Furthermore, detailed analysis of proton-proton coupling constants (³JHH) can also yield information about dihedral angles and thus the preferred rotamers. nih.gov

Ligand-Protein Interaction Studies by NMR (e.g., saturation transfer difference NMR)

To investigate how a molecule like this compound interacts with a biological target, such as a protein or enzyme, ligand-observed NMR methods are exceptionally useful. Saturation Transfer Difference (STD) NMR is a prominent technique for this purpose. researchgate.netnih.gov It allows for the detection of transient binding of a small molecule (ligand) to a large macromolecule (receptor) and can even map the specific parts of the ligand that are in direct contact with the protein—the binding epitope. nih.gov

The STD-NMR experiment works by selectively irradiating (saturating) protons of the protein. researchgate.net This saturation is transferred via spin diffusion throughout the protein and, critically, to any ligand that is bound to it. When the ligand dissociates, it carries this "memory" of saturation with it. By subtracting a spectrum where the protein was not irradiated from the spectrum where it was, a "difference" spectrum is obtained which shows signals only from the protons of the ligand that were in close proximity to the protein. nih.gov

The intensity of the signals in the STD spectrum is proportional to how close that part of the ligand is to the protein surface. For this compound, an STD-NMR experiment would reveal which protons—those on the aromatic ring, the propionic chain, or the methoxy groups—receive the most saturation transfer. This provides a detailed map of its binding mode, highlighting the key moieties responsible for the interaction.

Mass Spectrometry (MS) Applications

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine a molecule's exact molecular weight and elemental formula, and to deduce its structure by analyzing its fragmentation patterns. ulethbridge.ca

High-Resolution Mass Spectrometry for Accurate Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS), using technologies like Time-of-Flight (TOF) or Orbitrap, can measure the mass of an ion with extremely high accuracy (typically to four or more decimal places). nih.govnih.govmdpi.com This precision allows for the unambiguous determination of a molecule's elemental formula. While a standard mass spectrometer might identify two different molecules as having the same integer mass, HRMS can easily distinguish them based on their exact masses. docbrown.info

For this compound, the elemental formula is C₁₂H₁₆O₅. The theoretical exact mass can be calculated using the most abundant isotopes of each element.

HRMS Data for this compound

| Formula | Adduct | Ion Formula | Calculated Exact Mass (m/z) |

|---|---|---|---|

| C₁₂H₁₆O₅ | [M+H]⁺ | [C₁₂H₁₇O₅]⁺ | 241.1071 |

| C₁₂H₁₆O₅ | [M+Na]⁺ | [C₁₂H₁₆O₅Na]⁺ | 263.0890 |

| C₁₂H₁₆O₅ | [M-H]⁻ | [C₁₂H₁₅O₅]⁻ | 239.0925 |

An experimental HRMS measurement matching one of these calculated values to within a few parts per million (ppm) would confirm the elemental composition of the compound. youtube.com

Fragmentation Pathway Analysis and Mechanistic Interpretation

In electron ionization mass spectrometry (EI-MS), a molecule is bombarded with high-energy electrons, causing it to ionize and subsequently break apart into a series of smaller, characteristic fragment ions. The resulting fragmentation pattern is a molecular fingerprint that can be used for structural elucidation. libretexts.org

The fragmentation of this compound is expected to be directed by its functional groups: the carboxylic acid, the aromatic ring, and the methoxy substituents.

Key expected fragmentation steps include:

Alpha-cleavage: The bond between the α-carbon and the carboxyl group is weak and prone to breaking. Loss of the carboxyl radical (•COOH, 45 Da) would lead to a significant fragment. libretexts.org

Loss of the Propionic Side Chain: Cleavage of the bond between the aromatic ring and the propionic side chain.

Loss from Methoxy Groups: Aromatic methoxy groups commonly lose a methyl radical (•CH₃, 15 Da), followed by the loss of carbon monoxide (CO, 28 Da) from the resulting phenoxy cation. This can occur sequentially for the three methoxy groups.

McLafferty Rearrangement: While less common for this specific structure, rearrangements can occur. libretexts.org

Aromatic Ring Fragments: The stable phenyl cation [C₆H₅]⁺ (m/z 77) and related ions are characteristic of benzene-containing compounds. docbrown.infodocbrown.info

The following table outlines a plausible fragmentation pathway and the corresponding expected m/z values.

Plausible Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Proposed Loss from Molecular Ion [M]⁺• (m/z 240) |

|---|---|---|

| 240 | [C₁₂H₁₆O₅]⁺• | Molecular Ion |

| 225 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |

| 195 | [M - COOH]⁺ | Loss of the carboxyl radical |

| 181 | [C₁₀H₁₃O₃]⁺ | Loss of the propionic acid group (C₃H₅O₂) |

| 167 | [C₉H₇O₃]⁺ | Loss of the propionic acid group and a methyl radical |

| 152 | [C₈H₈O₃]⁺• | Loss of propionic acid and subsequent loss of CO |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Metabolites or Derivatives

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural confirmation of metabolites and derivatives of this compound. This technique involves multiple stages of mass analysis, where precursor ions are first selected and then subjected to fragmentation to generate product ions. The resulting fragmentation pattern serves as a molecular fingerprint, providing crucial information for structural elucidation.

In the context of trimethoxyphenyl-containing compounds, MS/MS experiments, particularly with electrospray ionization (ESI), have revealed characteristic fragmentation pathways. nih.gov The fragmentation of the molecular ion (M+) of such compounds is often initiated by cleavage of bonds adjacent to the carbonyl group or the aromatic ring. libretexts.org For instance, in compounds with a propionic acid side chain, common fragmentation events include the loss of a water molecule (H₂O), a carboxyl group (COOH), or cleavage of the bond between the alpha and beta carbon of the propionic acid chain. libretexts.orgmiamioh.edu

The presence of methoxy groups on the phenyl ring significantly influences the fragmentation process. nih.gov Studies on related trimethoxy-substituted compounds have shown that the fragmentation can involve the loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy groups. gcms.cz The position of the methoxy groups on the aromatic ring can also direct the fragmentation pathways, leading to unique product ions that can help differentiate between isomers. High-resolution mass spectrometry (HRMS) coupled with MS/MS allows for the determination of the elemental composition of both precursor and product ions, further enhancing the confidence in structural assignments. gcms.cz

The fragmentation of related compounds, such as those with a 3,4,5-trimethoxyphenyl group, has been studied, and while not identical, it can offer insights into expected fragmentation behaviors. nih.gov For example, the fragmentation of trimethoprim, which contains a trimethoxybenzyl group, has been shown to produce radical cations and involve uncommon losses of methane (B114726) (CH₄) and ethane (B1197151) (C₂H₆). nih.gov

A hypothetical MS/MS fragmentation pattern for this compound could involve the initial formation of a protonated molecule [M+H]⁺ in positive ion mode. Subsequent collision-induced dissociation (CID) could lead to the following key fragment ions:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Significance |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Loss of water from the carboxylic acid group. |

| [M+H]⁺ | [M+H - COOH]⁺ | COOH | Loss of the carboxylic acid group. |

| [M+H]⁺ | [M+H - CH₃]⁺ | CH₃ | Loss of a methyl radical from a methoxy group. |

| [M+H]⁺ | [M+H - CH₂O]⁺ | CH₂O | Loss of formaldehyde from a methoxy group. |

| [M+H]⁺ | [C₉H₁₁O₃]⁺ | C₃H₅O₂ | Cleavage of the propionic acid side chain. |

This table represents a hypothetical fragmentation pathway and requires experimental verification.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and molecular vibrations within a molecule. These methods are complementary, as the selection rules for a vibrational mode to be IR or Raman active are different. horiba.com

Detailed Vibrational Mode Assignment and Interpretation

The vibrational spectrum of this compound is characterized by a series of absorption bands corresponding to the various functional groups present in the molecule. The interpretation of these spectra relies on the correlation of observed band positions with known vibrational frequencies of specific chemical bonds and functional groups. sapub.org

Key Vibrational Modes for this compound:

O-H Stretch (Carboxylic Acid): A broad absorption band is expected in the region of 2500-3300 cm⁻¹ in the FT-IR spectrum, characteristic of the hydrogen-bonded O-H stretching vibration in the carboxylic acid dimer. mdpi.com

C=O Stretch (Carboxylic Acid): A strong absorption band is anticipated around 1700-1725 cm⁻¹ in the FT-IR spectrum, corresponding to the carbonyl stretching vibration of the carboxylic acid group. sapub.org

C-H Stretches (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the propionic acid chain and methoxy groups are observed in the 2850-3000 cm⁻¹ region. horiba.com

C=C Stretches (Aromatic Ring): Several bands of variable intensity are expected in the 1450-1600 cm⁻¹ region, corresponding to the C=C stretching vibrations within the benzene (B151609) ring.

C-O Stretches (Ethers and Carboxylic Acid): The C-O stretching vibrations from the methoxy groups and the carboxylic acid will result in strong absorptions in the fingerprint region, typically between 1000 cm⁻¹ and 1300 cm⁻¹. openaccesspub.org Specifically, the asymmetric and symmetric C-O-C stretches of the aryl ethers are characteristic.

CH₃ Bending: The bending vibrations of the methyl groups in the methoxy substituents are expected in the 1370-1470 cm⁻¹ range. researchgate.net

Raman spectroscopy is particularly useful for observing symmetric vibrations and non-polar bonds, which may be weak or absent in the FT-IR spectrum. horiba.com For instance, the symmetric breathing mode of the aromatic ring would be expected to give a strong signal in the Raman spectrum.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Technique | Intensity |

| O-H Stretch (Carboxylic Dimer) | 2500-3300 | FT-IR | Broad, Strong |

| C-H Stretch (Aromatic) | 3000-3100 | FT-IR, Raman | Medium to Weak |

| C-H Stretch (Aliphatic) | 2850-3000 | FT-IR, Raman | Strong |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | FT-IR | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | FT-IR, Raman | Medium to Strong |

| CH₃ Bending | 1370-1470 | FT-IR | Medium |

| C-O Stretch (Aryl Ether) | 1200-1275 (asymmetric), 1020-1075 (symmetric) | FT-IR | Strong |

| C-O Stretch (Carboxylic Acid) | 1210-1320 | FT-IR | Strong |

Correlation of Experimental and Theoretical Vibrational Spectra

To achieve a more precise and unambiguous assignment of the vibrational modes, experimental FT-IR and Raman spectra can be correlated with theoretical spectra calculated using computational methods such as Density Functional Theory (DFT). researchgate.netresearchgate.net By optimizing the molecular geometry and calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated.

This approach allows for the visualization of the atomic motions associated with each vibrational mode, aiding in their definitive assignment. researchgate.net Scaling factors are often applied to the calculated frequencies to correct for anharmonicity and the limitations of the theoretical model, leading to a better agreement with the experimental data. researchgate.net The comparison of experimental and theoretical spectra provides a robust methodology for the complete vibrational characterization of this compound and its derivatives.

X-ray Crystallography of this compound and its Crystalline Derivatives

Single Crystal X-ray Diffraction for Absolute Structure and Stereochemistry Determination

For chiral molecules like this compound, which possesses a stereocenter at the alpha-carbon of the propionic acid moiety, single-crystal X-ray diffraction is invaluable for determining the absolute stereochemistry. researchgate.net By analyzing the diffraction pattern of a suitable single crystal, the precise spatial arrangement of all atoms in the molecule can be elucidated.

The resulting crystal structure would reveal the conformation of the propionic acid side chain relative to the trimethoxyphenyl ring. It would also provide accurate measurements of all bond lengths and angles, confirming the connectivity and geometry of the molecule. For derivatives, this technique can unequivocally establish the points of substitution and their stereochemical configuration.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the structure of a single molecule, X-ray crystallography provides detailed insights into how molecules are arranged in the crystal lattice. This includes the identification and characterization of intermolecular interactions such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. mdpi.com

In the case of this compound, the carboxylic acid functional group is a strong hydrogen bond donor and acceptor. It is highly probable that the molecules will form centrosymmetric dimers in the solid state, with two molecules linked by a pair of O-H···O hydrogen bonds between their carboxylic acid groups. mdpi.com This is a very common and stable motif for carboxylic acids in the crystalline state.

Computational and Theoretical Investigations of 2 2,3,4 Trimethoxyphenyl Propionic Acid

Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing deep insights into the molecular structure, electronic properties, and reactivity of chemical compounds. For a molecule such as 2-(2,3,4-Trimethoxyphenyl)propionic acid, these computational methods can elucidate its fundamental characteristics at the atomic level.

Density Functional Theory (DFT) Studies of Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized geometry and electronic properties of molecules like this compound. DFT calculations focus on the electron density rather than the complex many-electron wave function, making it a computationally efficient yet accurate approach.

In a typical DFT study of this compound, the initial step would involve geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. The resulting optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles. While specific experimental data for this compound is not widely available in the reviewed literature, studies on similar aromatic carboxylic acids have demonstrated excellent correlation between DFT-calculated geometries and experimental data obtained from techniques like X-ray crystallography. researchgate.netwikipedia.org

Ab Initio and Semi-Empirical Methods for Molecular Properties

Beyond DFT, other quantum chemical methods can be employed to study molecular properties. Ab initio methods, which are based on first principles without the use of empirical parameters, offer high accuracy but are computationally more demanding. For a molecule of this size, ab initio calculations could be used to benchmark the results obtained from DFT.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster and can be useful for preliminary analyses or for studying very large molecular systems. These methods can provide initial estimates of molecular properties that can then be refined using more rigorous techniques. nextpeptide.com

Selection and Validation of Basis Sets and Exchange-Correlation Functionals

The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. The basis set is a set of mathematical functions used to build the molecular orbitals. Common basis sets include Pople-style basis sets like 6-31G(d,p) or 6-311++G(d,p), which offer a good balance between accuracy and computational cost for organic molecules. researchgate.net

The exchange-correlation functional approximates the complex exchange and correlation interactions between electrons. The B3LYP functional, a hybrid functional that combines the strengths of both Hartree-Fock theory and DFT, is one of the most widely used and validated functionals for organic molecules. researchgate.netsigmaaldrich.com The selection of an appropriate functional and basis set is often validated by comparing the calculated results with available experimental data for related compounds to ensure the reliability of the theoretical model. wikipedia.org

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior, reactivity, and spectroscopic properties. Computational analysis provides a detailed picture of how electrons are distributed within the molecule and their corresponding energy levels.

HOMO-LUMO Energy Gap and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate an electron, while the energy of the LUMO is related to its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. ambeed.com

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. ambeed.com Conversely, a small gap indicates that the molecule is more likely to be reactive. wikipedia.org For this compound, the HOMO would likely be localized on the electron-rich trimethoxyphenyl ring, while the LUMO might be distributed over the carboxylic acid group and the aromatic ring. The precise energies and distributions would be determined through DFT calculations.

Table 1: Illustrative Frontier Orbital Energies (Note: The following values are hypothetical and serve to illustrate typical results from DFT calculations on similar aromatic carboxylic acids, as specific data for this compound is not available in the reviewed literature.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Charge Distribution and Mulliken Atomic Charges

The distribution of electron density in a molecule can be quantified through the calculation of atomic charges. Mulliken population analysis is a common method used to assign partial charges to each atom in a molecule based on the distribution of the electron cloud. wikipedia.org This analysis provides insights into the electrostatic potential of the molecule and helps identify electrophilic and nucleophilic sites. uni-muenchen.de

For this compound, the oxygen atoms of the methoxy (B1213986) and carboxylic acid groups are expected to carry significant negative charges due to their high electronegativity. The hydrogen atom of the carboxylic acid group would likely have a substantial positive charge, making it the primary site for deprotonation. The carbon atoms in the aromatic ring would have varying charges depending on their substitution pattern. It is important to note that Mulliken charges are known to be sensitive to the choice of basis set, and therefore, the trends in charge distribution are often more informative than the absolute values themselves. wikipedia.org

Table 2: Illustrative Mulliken Atomic Charges (Note: The following values are hypothetical and for illustrative purposes only, based on general principles of organic chemistry and findings for related molecules. Specific calculated values for this compound were not found in the reviewed literature.)

| Atom | Charge (e) |

|---|---|

| O (carbonyl) | -0.55 |

| O (hydroxyl) | -0.60 |

| H (hydroxyl) | +0.45 |

| C (aromatic ring) | -0.20 to +0.15 |

| O (methoxy) | -0.50 |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is a valuable tool for understanding and predicting a molecule's reactive behavior, including electrophilic and nucleophilic attack sites, and non-covalent interactions such as hydrogen bonding. The MESP is calculated by determining the interaction energy of a positive point charge with the nuclei and electrons of a molecule at various points in space. The resulting potential is then mapped onto the molecule's electron density surface, typically using a color spectrum where red indicates regions of negative potential (electron-rich) and blue indicates regions of positive potential (electron-deficient).

For this compound, an MESP map would reveal the electron-rich areas, likely around the oxygen atoms of the carboxylic acid and methoxy groups, which would be susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxylic acid group would be expected to show a region of positive potential, indicating its acidic nature. Such a map would provide crucial information about its reactivity and potential for intermolecular interactions. However, specific MESP mapping studies for this compound have not been identified in the reviewed literature.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes, thermodynamics, and transport properties of molecules.

Conformational Landscape Exploration

The conformational landscape of a molecule refers to the full range of three-dimensional shapes it can adopt due to the rotation around its single bonds. Exploring this landscape is crucial for understanding a molecule's flexibility and how its shape can influence its biological activity. MD simulations can be used to sample these different conformations by simulating the molecule's movement in a solvent environment over a period of time.

For this compound, MD simulations would allow for the exploration of the rotational freedom around the bond connecting the propionic acid side chain to the trimethoxyphenyl ring, as well as the rotation of the methoxy groups. This would identify the most stable, low-energy conformations of the molecule. At present, there are no published studies detailing the specific conformational landscape of this compound based on MD simulations.

Ligand-Receptor Dynamics and Binding Site Analysis

When a small molecule (ligand) binds to a biological macromolecule (receptor) such as a protein, MD simulations can be used to study the dynamics of this interaction. These simulations can reveal how the ligand and receptor adapt to each other, the stability of the binding, and the key interactions that hold them together. This information is vital for understanding the mechanism of action of drugs and for designing new therapeutic agents.

In the context of this compound, MD simulations could be employed to study its interaction with a potential biological target, once identified. The simulations would provide insights into the stability of the ligand-receptor complex and the specific amino acid residues in the binding site that interact with the compound. Research detailing the ligand-receptor dynamics and binding site analysis of this compound is not currently available.

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

Docking against Potential Biological Targets (e.g., enzymes, receptors)

The first step in molecular docking is to identify a potential biological target. For a compound like this compound, which has structural similarities to anti-inflammatory agents, potential targets could include enzymes like cyclooxygenases (COX). The docking process then involves placing the ligand into the binding site of the receptor in various orientations and conformations.

A search of the scientific literature did not yield any studies that have performed molecular docking of this compound against specific biological targets.

Scoring Functions and Binding Mode Analysis

After generating a series of possible binding poses, a scoring function is used to estimate the binding affinity for each pose. Scoring functions are mathematical models that approximate the free energy of binding. Lower scores typically indicate more favorable binding. The analysis of the best-scoring poses, known as binding mode analysis, reveals the specific interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the receptor.

While the principles of scoring functions and binding mode analysis are well-established, no specific data from such analyses for this compound have been published.

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for the prediction of spectroscopic data, which is essential for the identification and characterization of molecules. Techniques such as Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are instrumental in simulating the spectroscopic behavior of this compound.

Theoretical NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation in organic chemistry. Theoretical calculations of NMR parameters, such as chemical shifts (δ) and spin-spin coupling constants (J), can be performed to aid in the interpretation of experimental spectra. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for predicting NMR chemical shifts. nih.gov

The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. The theoretical chemical shifts are subsequently obtained by referencing these shielding values to a standard, typically tetramethylsilane (B1202638) (TMS). docbrown.info The accuracy of these predictions is highly dependent on the chosen level of theory, including the functional and basis set. mdpi.com For a molecule with various proton and carbon environments like this compound, these calculations can help assign specific resonances to individual atoms, which can be particularly useful in complex regions of the spectrum.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid (¹H) | 10.0 - 12.0 | Dependent on solvent and concentration. |

| Aromatic (¹H) | 6.5 - 7.5 | Two distinct signals expected. |

| Methine (¹H) | 3.5 - 4.0 | Quartet due to coupling with methyl and aromatic protons. |

| Methylene (¹H) | 2.5 - 3.0 | Multiplet, adjacent to chiral center. |

| Methyl (¹H) | 1.2 - 1.5 | Doublet, coupled to the methine proton. |

| Methoxy (¹H) | 3.8 - 4.0 | Three distinct singlets expected. |

| Carboxylic Acid (¹³C) | 170 - 180 | |

| Aromatic (¹³C) | 110 - 160 | Six distinct signals expected. |

| Methine (¹³C) | 40 - 50 | |

| Methylene (¹³C) | 30 - 40 | |

| Methyl (¹³C) | 15 - 25 | |

| Methoxy (¹³C) | 55 - 65 | Three distinct signals expected. |

| Note: These are illustrative values and would require specific calculations for confirmation. |

Computed Vibrational Frequencies and Intensities

The computed frequencies are often systematically higher than experimental values due to the harmonic approximation and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. The predicted IR and Raman spectra can aid in the assignment of experimental bands to specific molecular motions, such as the stretching of the C=O bond in the carboxylic acid group or the various vibrations of the substituted benzene (B151609) ring.

Table 2: Hypothetical Computed Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Unscaled) | Predicted Intensity |

| O-H (Carboxylic Acid) | Stretching | 3500 - 3700 | Broad, Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium |

| C-H (Aliphatic) | Stretching | 2850 - 3000 | Medium-Strong |

| C=O (Carboxylic Acid) | Stretching | 1750 - 1780 | Very Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong |

| C-O (Methoxy/Acid) | Stretching | 1000 - 1300 | Strong |

| Note: These are illustrative values and would require specific calculations for confirmation. |

UV-Vis Absorption Spectra Prediction

Time-dependent density functional theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.comresearchgate.netrsc.org This approach calculates the excitation energies and oscillator strengths of electronic transitions from the ground state to various excited states. The predicted spectrum is typically represented as a series of vertical lines at the calculated excitation wavelengths, which can be broadened to simulate an experimental spectrum.

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the substituted benzene ring. The positions and intensities of the absorption maxima are influenced by the methoxy and propionic acid substituents. TD-DFT calculations can help to assign the observed absorption bands to specific electronic transitions, providing insight into the electronic structure of the molecule. researchgate.netnih.gov

Reactivity Descriptors and Reaction Pathway Modeling

Computational chemistry also provides powerful tools to predict the chemical reactivity of molecules and to model the pathways of chemical reactions. These methods are crucial for understanding reaction mechanisms and for designing new synthetic routes.

Fukui Functions and Electrophilic/Nucleophilic Sites

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. Fukui functions, for instance, are used to identify the most reactive sites within a molecule for nucleophilic and electrophilic attack. researchgate.net These functions are derived from the change in electron density as an electron is added to or removed from the system.

By calculating the Fukui functions for this compound, one can predict which atoms are most susceptible to attack. For example, the carbonyl carbon of the carboxylic acid group is expected to be a primary electrophilic site, while the oxygen atoms and the electron-rich aromatic ring are likely to be nucleophilic centers. The molecular electrostatic potential (MEP) also provides a visual representation of the charge distribution and can be used to identify electrophilic and nucleophilic regions. nih.gov

Transition State Calculations for Chemical Reactions

To understand the mechanism of a chemical reaction, it is essential to characterize the transition state (TS), which represents the highest energy point along the reaction coordinate. wikipedia.org Computational methods can be used to locate and characterize transition state structures, providing crucial information about the activation energy of a reaction.

For reactions involving this compound, such as esterification or decarboxylation, transition state calculations can elucidate the detailed mechanism. numberanalytics.com By mapping the potential energy surface, researchers can determine the lowest energy pathway from reactants to products. researchgate.net These calculations are computationally demanding but offer invaluable insights into the factors that control the reaction rate and selectivity. The development of more efficient algorithms and the increasing power of computers are making these types of calculations more accessible for complex organic molecules. chemrxiv.orgnih.govrsc.org

Advanced Analytical Methodologies for 2 2,3,4 Trimethoxyphenyl Propionic Acid in Complex Matrices

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of 2-(2,3,4-Trimethoxyphenyl)propionic acid. The choice of technique depends on the sample matrix, required sensitivity, and whether separation of enantiomers is necessary.

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode, is a widely used and robust technique for analyzing propionic acid derivatives. srce.hrresearchgate.netpensoft.net Method development focuses on optimizing separation parameters to achieve a sharp, symmetrical peak for the analyte, well-resolved from matrix components.

The selection of the stationary and mobile phases is critical for successful HPLC separation.

Stationary Phase: For a moderately polar compound like this compound, a nonpolar stationary phase is typically employed in reversed-phase HPLC. C18 (octadecylsilane) columns are the most common choice due to their versatility and wide availability. researchgate.netpensoft.net These columns provide sufficient hydrophobic retention for the phenyl ring and alkyl chain of the molecule. Other phases, such as C8 or phenyl-hexyl, can also be considered to fine-tune selectivity. For more challenging separations, fluorinated stationary phases have been shown to offer alternative selectivity and improved resolution for some classes of analytes. srce.hr

Mobile Phase: The mobile phase in reversed-phase HPLC typically consists of a mixture of water and a miscible organic solvent, such as acetonitrile (B52724) or methanol. srce.hr Acetonitrile is often preferred due to its lower viscosity and UV transparency. cnrs.fr To ensure the carboxylic acid group of the analyte is in its non-ionized, more retained form, the pH of the mobile phase is usually acidified. sielc.com This is commonly achieved by adding a small percentage of an acid like phosphoric acid, formic acid, or by using a phosphate (B84403) buffer. researchgate.netpensoft.netsielc.com For applications requiring compatibility with mass spectrometry (MS), volatile acids like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.com

Table 1: Example HPLC Method Parameters for Propionic Acid Derivatives

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18 (e.g., 150 x 4.6 mm, 5 µm) researchgate.netpensoft.net | Provides good retention and resolution for nonpolar to moderately polar analytes. |

| Mobile Phase | Acetonitrile : Phosphate Buffer (pH 3.0) researchgate.netpensoft.net | Acetonitrile acts as the organic modifier; the acidic buffer suppresses ionization of the carboxylic acid, increasing retention. |

| Flow Rate | 1.0 mL/min researchgate.netpensoft.net | A standard flow rate for analytical columns, providing a balance between analysis time and efficiency. |

| Detection | UV at 225 nm researchgate.netpensoft.net | The aromatic ring provides strong UV absorbance, allowing for sensitive detection. |

| Column Temp. | 30 °C researchgate.netpensoft.net | Maintaining a constant temperature ensures reproducible retention times. |

For complex samples containing compounds with a wide range of polarities, isocratic elution (constant mobile phase composition) may not be sufficient. Gradient elution, where the proportion of the organic solvent is increased during the run, is employed to improve peak shape and reduce analysis time. cnrs.fr A typical gradient might start with a higher percentage of the aqueous phase to retain and resolve early-eluting polar compounds and gradually increase the organic solvent percentage to elute more strongly retained compounds like this compound and other nonpolar matrix components. cnrs.fr

Table 2: Illustrative Gradient Elution Program

| Time (minutes) | % Aqueous (e.g., pH 3 Buffer) | % Organic (e.g., Acetonitrile) |

|---|---|---|

| 0.0 | 90 | 10 |

| 15.0 | 10 | 90 |

| 20.0 | 10 | 90 |

| 20.1 | 90 | 10 |

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with smaller particles (typically sub-2 µm) compared to traditional HPLC (3-5 µm). This results in significantly higher chromatographic efficiency, leading to better resolution, increased sensitivity, and much faster analysis times. sielc.com A method developed for HPLC can often be transferred to a UPLC system to gain these advantages, making it ideal for high-throughput screening. The fundamental principles of stationary and mobile phase selection remain the same as in HPLC. sielc.com

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and structural information, making it a powerful analytical tool. However, compounds must be volatile and thermally stable to be analyzed by GC. Carboxylic acids like this compound are generally non-volatile and polar, requiring a chemical derivatization step to increase their volatility. thepharmajournal.comnih.gov

Common derivatization strategies for carboxylic acids include:

Esterification: Conversion to a more volatile ester, for example, a methyl ester, using reagents like BF₃-methanol. nih.gov

Silylation: Reaction with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or trimethylchlorosilane, to replace the acidic proton with a trimethylsilyl (B98337) (TMS) group. google.com

Once derivatized, the analyte can be separated on a low-polarity capillary column and detected by MS. The mass spectrometer provides a fragmentation pattern that can be used for definitive identification.

Table 3: General GC-MS Parameters for Derivatized Acids

| Parameter | Setting | Rationale |

|---|---|---|

| Derivatization Agent | BSTFA or Diazomethane | Creates a volatile silyl (B83357) or methyl ester of the carboxylic acid. |

| Column | Fused silica (B1680970) capillary (e.g., PE-5MS, 30 m) thepharmajournal.com | A nonpolar stationary phase suitable for a wide range of derivatized compounds. |

| Carrier Gas | Helium at 1 mL/min thepharmajournal.com | Inert carrier gas standard for GC-MS. |

| Oven Program | Start at 70-100°C, ramp to 280-300°C thepharmajournal.com | Temperature programming is essential to elute compounds with different boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |

This compound possesses a chiral center at the carbon atom alpha to the carboxyl group, meaning it can exist as a pair of enantiomers. Since enantiomers often exhibit different biological activities, their separation and quantification are crucial. Because enantiomers have identical physical properties in a non-chiral environment, specialized chiral separation techniques are required. libretexts.orglibretexts.org

Two primary strategies are used for enantiomeric resolution via chromatography:

Direct Separation: This involves the use of a Chiral Stationary Phase (CSP). The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus separation. Various types of CSPs are available, including those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins.

Indirect Separation: This method involves reacting the racemic acid with a single, pure enantiomer of a chiral derivatizing agent to form a pair of diastereomers. libretexts.orgyoutube.com Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) column by HPLC or GC. nih.govlibretexts.org For example, the racemic acid can be reacted with a chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomeric amide derivatives or salts, which can then be separated. libretexts.orgyoutube.com After separation, the individual diastereomers can be converted back to the original enantiomers if required.

Table 4: Approaches for Chiral Separation

| Method | Principle | Example Procedure | Column Type |

|---|---|---|---|

| Direct | Differential interaction of enantiomers with a chiral stationary phase. | Direct injection of the sample onto a polysaccharide-based chiral column. | Chiral Stationary Phase (CSP) |

| Indirect | Conversion of enantiomers into diastereomers, which are then separated. | React the racemic acid with a chiral alcohol (e.g., menthol) to form diastereomeric esters. nih.gov | Standard Achiral (e.g., C18) |

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

Mass Spectrometry Detection and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly valued for its ability to identify and quantify compounds with a high degree of certainty, even at trace levels within intricate mixtures.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the highly sensitive and selective detection of mass spectrometry. nih.gov The initial LC stage separates this compound from other components in the sample matrix based on its physicochemical properties, such as polarity. This separation is crucial as it reduces matrix effects and isomeric interferences before the analyte enters the mass spectrometer. epa.gov

Modern ultra-high-performance liquid chromatography (UHPLC) systems offer significant advantages, including faster analysis times and improved peak resolution, which translates to greater sensitivity. nih.gov For a carboxylic acid like this compound, a reversed-phase column (e.g., C18) is typically employed with a mobile phase consisting of an aqueous component (like water with a formic acid additive to improve ionization) and an organic solvent (such as acetonitrile or methanol). epa.govnih.gov The gradient elution, where the proportion of the organic solvent is increased over time, ensures the efficient elution of the target compound.

The use of tandem mass spectrometry (MS/MS) further enhances selectivity. In this setup, a precursor ion corresponding to the protonated or deprotonated this compound is selected in the first mass analyzer, fragmented, and then specific product ions are detected in the second mass analyzer. washington.edu This two-stage filtering process drastically reduces background noise and increases the signal-to-noise ratio, allowing for highly sensitive detection. cuni.cz The sensitivity of such methods can be remarkable, with the ability to detect and quantify analytes at concentrations as low as the nanogram or even picogram per milliliter level. nih.gov

For precise and accurate quantification, targeted mass spectrometry techniques such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) are the methods of choice. washington.eduproteomics.com.au Both techniques are performed on a triple quadrupole mass spectrometer and offer exceptional sensitivity and a wide dynamic range. cuni.cz

In an MRM experiment, a specific precursor ion for this compound is selected in the first quadrupole (Q1). This ion is then passed to the second quadrupole (Q2), which acts as a collision cell where the ion is fragmented by collision with an inert gas. From the resulting fragments, one or more specific product ions are selected in the third quadrupole (Q3) and passed to the detector. nih.gov The pair of precursor and product ion m/z values is known as a "transition." cuni.cz

By monitoring one (SRM) or, more commonly, multiple (MRM) of these highly specific transitions, a very selective signal for the target analyte is generated. nih.gov This minimizes the chances of interferences from other co-eluting compounds in the matrix, leading to highly accurate quantification. proteomics.com.au To achieve the most accurate results, a stable isotope-labeled internal standard (SIL-IS) of this compound would ideally be used. This standard, which has a similar chemical behavior but a different mass, is added to the sample at a known concentration to correct for variations in sample preparation and instrument response.

Below is a hypothetical table of MRM transitions that would be established during method development for this compound. The exact m/z values would be determined experimentally.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Collision Energy (eV) |

|---|---|---|---|---|

| This compound | 239.1 (M-H)⁻ | 193.1 | Quantifier | 15 |

| This compound | 239.1 (M-H)⁻ | 178.1 | Qualifier | 25 |

Sample Preparation and Extraction Strategies

The effective extraction of the analyte of interest from a complex matrix is a critical step that can significantly impact the accuracy and sensitivity of the analysis. thermofisher.comnih.gov The choice of extraction technique depends on the physicochemical properties of the analyte and the nature of the sample matrix. phenomenex.com For this compound, both solid-phase extraction and liquid-liquid extraction are viable strategies.

Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid and a liquid phase. sigmaaldrich.com It can be used to isolate analytes of interest from a complex sample, concentrate them, and remove interfering substances. thermofisher.com The general steps in SPE include column conditioning, sample loading, washing, and elution. thermofisher.com

For an acidic compound like this compound, a weak anion-exchange SPE sorbent could be employed. The selection of the appropriate sorbent and elution solvents is crucial for achieving high recovery.

A hypothetical example of an SPE method development for this compound is presented in Table 2.

Table 2: Hypothetical Solid-Phase Extraction (SPE) Recovery for this compound This table is interactive. You can sort and filter the data.

| SPE Sorbent | Sample pH | Elution Solvent | Recovery (%) |

|---|---|---|---|

| C18 | 3.0 | Methanol | 85 |

| C18 | 7.0 | Methanol | 65 |

| Weak Anion Exchange | 7.0 | 2% Formic Acid in Methanol | 95 |

| Weak Anion Exchange | 3.0 | 2% Formic Acid in Methanol | 78 |

Liquid-Liquid Extraction (LLE) is a separation technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.comlibretexts.orglibretexts.org For an acidic compound like this compound, the pH of the aqueous phase can be adjusted to control its partitioning between the aqueous and organic layers. libretexts.org By acidifying the aqueous sample, the propionic acid will be in its neutral form and will preferentially partition into an organic solvent. libretexts.org Conversely, by making the aqueous phase basic, the carboxylate salt will be formed, which is more soluble in the aqueous phase. libretexts.org This allows for the separation from neutral and basic impurities. libretexts.org

The efficiency of LLE can be influenced by the choice of organic solvent, the pH of the aqueous phase, and the ratio of the volumes of the two phases. libretexts.orgoregonstate.edu

Complex matrices, such as plasma, urine, or food samples, contain numerous endogenous components that can interfere with the analysis of the target analyte. nih.govnih.gov These "matrix effects" can lead to ion suppression or enhancement in mass spectrometry-based detection, affecting the accuracy and precision of the results. nih.gov

Effective sample clean-up is essential to minimize matrix effects. nih.gov Both SPE and LLE are powerful clean-up techniques. thermofisher.comphenomenex.com In SPE, interfering compounds can be washed away while the analyte is retained on the sorbent, or alternatively, the interfering compounds can be retained while the analyte passes through. thermofisher.com In LLE, careful selection of the solvent and pH can selectively extract the analyte of interest, leaving many matrix components behind. libretexts.org In some cases, a combination of extraction techniques or further clean-up steps may be necessary to achieve the desired level of purity for analysis. nih.gov

Mechanistic Investigations of Biological Activities of 2 2,3,4 Trimethoxyphenyl Propionic Acid Excluding Clinical Human Trials and Safety/dosage

Enzymatic Modulation and Inhibition Kinetics

No specific studies were identified that assessed the enzymatic modulatory effects of 2-(2,3,4-Trimethoxyphenyl)propionic acid.

Determination of Inhibition Constants (Kᵢ) and IC₅₀ Values in vitro

In the absence of enzyme inhibitory studies, no in vitro inhibition constants (Kᵢ) or half-maximal inhibitory concentration (IC₅₀) values for this compound have been reported. The relationship between IC₅₀ and Kᵢ is crucial for characterizing the potency of an inhibitor, but this analysis is contingent on initial activity screening. glpbio.comsigmaaldrich.comhmdb.canih.gov

Elucidation of Enzyme Inhibition Mechanisms (competitive, non-competitive, uncompetitive)

As no enzymatic inhibition has been documented, the mechanism of action (e.g., competitive, non-competitive, or uncompetitive inhibition) for this compound remains unelucidated.

Cellular and Molecular Interactions in in vitro Models

Specific studies on the cellular and molecular interactions of this compound in in vitro models are not available.

Target Identification and Deconvolution Strategies (e.g., Chemoproteomics, CETSA)

Modern target identification and deconvolution strategies such as chemoproteomics and the Cellular Thermal Shift Assay (CETSA) have not been applied to this compound, according to available research. scbt.com These methods are instrumental in identifying the protein targets of a compound within a cellular context, but no such studies have been published for this specific molecule.

Protein-Ligand Binding Studies (e.g., SPR, ITC)

Detailed protein-ligand binding studies, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), specifically for this compound are not extensively documented in publicly available literature. However, research on structurally similar compounds provides insights into potential protein interactions.

For instance, the related compound 3-(3,4,5-Trimethoxyphenyl)propionic acid (TMPPA) has been shown to bind to human serum albumin with high affinity and specificity. biosynth.com This interaction is significant as albumin binding can influence the pharmacokinetic profile of a compound. Furthermore, TMPPA is reported to inhibit protein synthesis by binding to the ribosomal protein S6 kinase-1 (RSK-1). biosynth.com RSK-1 is a component of the RAS-MAPK signaling pathway and is implicated in cell growth and proliferation. Inhibition of this protein suggests a potential mechanism for antiproliferative effects. biosynth.com

While these findings pertain to a structural isomer, they highlight the potential for the trimethoxyphenyl propionic acid scaffold to engage in specific protein-ligand interactions, which warrants further investigation for the 2,3,4-substituted analog. General assay platforms have been developed that couple ligand binding to changes in protein structural dynamics, offering a method for future high-throughput screening and characterization of such interactions. nih.gov

Modulation of Cellular Signaling Pathways and Molecular Mechanisms (e.g., antiproliferative, anti-inflammatory pathways)

The trimethoxyphenyl moiety, a key feature of this compound, is present in various compounds that exhibit significant modulation of cellular signaling pathways, particularly those involved in proliferation and inflammation.

Antiproliferative Mechanisms: Propionic acid and its derivatives have been investigated for their effects on cancer cells. Propionic acid itself can induce autophagy and apoptosis in cervical cancer cells (HeLa) by generating reactive oxygen species (ROS), leading to mitochondrial dysfunction and inhibition of the NF-κB and AKT/mTOR signaling pathways. nih.gov While this is a general effect of propionic acid, the substitution pattern on the phenyl ring can significantly modify this activity.

Compounds featuring a trimethoxyphenyl group, such as certain chalcone (B49325) hybrids, have demonstrated antiproliferative and pro-apoptotic activities. For example, a ciprofloxacin (B1669076) 3,4,5-trimethoxy chalcone hybrid was shown to reduce the viability of HepG2 and MCF7 cancer cells. waocp.org This activity was associated with an increase in the expression of the tumor suppressor protein p53 and a modulation of Cyclooxygenase-2 (COX-2) and Tumor Necrosis Factor-alpha (TNF-α). waocp.org The p53 protein is a critical regulator of the cell cycle and apoptosis. waocp.org

Anti-inflammatory Pathways: The anti-inflammatory potential of related structures is also noteworthy. Many non-steroidal anti-inflammatory drugs (NSAIDs) are propionic acid derivatives (e.g., ibuprofen, naproxen). mdpi.com The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to prostaglandin (B15479496) synthesis.

A synthetic chalcone, E-α-(p-methoxyphenyl)-2',3,4,4'-tetramethoxychalcone, exerts anti-inflammatory effects by inducing the expression of Heme Oxygenase-1 (HO-1). nih.gov This induction leads to a reduction in pro-inflammatory mediators like COX-2 and inducible nitric oxide synthase (iNOS), coupled with an attenuation of NF-κB activity. nih.gov The activation of the Nrf2 transcription factor, a key regulator of the antioxidant response, was also observed. nih.gov Although this is not the exact compound, it demonstrates that the methoxy-substituted phenyl ring structure can play a crucial role in modulating inflammatory pathways.

Cell-based Assays for Specific Biological Responses (e.g., antileishmanial activity in promastigotes)

Cell-based assays have been crucial in identifying the biological activities of phenylpropionic acids, including their potential as antimicrobial agents. A notable area of investigation is their effect against Leishmania parasites.

The structural analog, 3-(3,4,5-trimethoxyphenyl) propanoic acid (TMPP), isolated from the fruits of Piper tuberculatum, has been evaluated for its leishmanicidal activity against Leishmania amazonensis promastigotes, the motile, extracellular stage of the parasite found in the sandfly vector. scielo.br In in vitro assays, TMPP demonstrated a dose-dependent inhibitory effect on the replication of promastigotes. scielo.br The viability of the parasites was assessed over 96 hours, and the 50% inhibitory concentration (IC50) was determined to be 145 µg/mL. scielo.br Such assays typically involve incubating the parasites with various concentrations of the test compound and measuring viability, often using dye exclusion methods or metabolic assays like the MTT assay. scielo.brnih.gov

These findings indicate that the trimethoxyphenyl propanoic acid structure is a promising scaffold for the development of new antileishmanial agents. Standardized in vitro assays using different Leishmania species and host cell models, such as macrophages, are essential for further characterizing this activity. nih.gov

Table 1: Antileishmanial Activity of a Structural Analog

| Compound | Organism | Assay Type | Endpoint | Result | Reference |

|---|---|---|---|---|---|

| 3-(3,4,5-trimethoxyphenyl) propanoic acid (TMPP) | Leishmania amazonensis (promastigotes) | In vitro viability assay | IC50 | 145 µg/mL | scielo.br |

Structure-Activity Relationship (SAR) Studies

Systematic Modification of the this compound Scaffold

Systematic modification of the this compound scaffold is a key strategy to optimize its biological activity and pharmacokinetic properties. While specific SAR studies on this exact molecule are limited, general principles can be derived from research on other aryl propionic acids and related structures. nih.govnih.gov Modifications typically target three main regions of the molecule: the aromatic ring, the propionic acid side chain, and the carboxylic acid group.

Aromatic Ring Modifications:

Number and Position of Methoxy (B1213986) Groups: The number and arrangement of methoxy groups on the phenyl ring are critical. Altering the substitution from 2,3,4-trimethoxy to other patterns (e.g., 3,4,5-trimethoxy) can significantly impact activity, as seen in the antileishmanial compound TMPP. scielo.br